Cas no 2680760-95-4 (benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate)

benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680760-95-4
- benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate
- EN300-28301517
- benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate
-
- インチ: 1S/C22H17ClN2O2/c23-20-11-9-17(10-12-20)15-25(21-8-4-7-19(13-21)14-24)22(26)27-16-18-5-2-1-3-6-18/h1-13H,15-16H2
- InChIKey: XWOOQJYBZAYHTK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)CN(C(=O)OCC1C=CC=CC=1)C1C=CC=C(C#N)C=1
計算された属性
- せいみつぶんしりょう: 376.0978555g/mol
- どういたいしつりょう: 376.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 518
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 5
benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28301517-10.0g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28301517-1.0g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28301517-1g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28301517-0.5g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28301517-5.0g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28301517-0.1g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28301517-2.5g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28301517-10g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28301517-0.05g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28301517-0.25g |
benzyl N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)carbamate |
2680760-95-4 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamateに関する追加情報
Benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate: A Comprehensive Overview
Benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate, with the CAS number 2680760-95-4, is a highly specialized organic compound that has garnered significant attention in the fields of chemical synthesis and materials science. This compound is characterized by its unique structure, which combines a benzyl group with a carbamate functional group, further substituted with chlorine and cyano groups on the aromatic rings. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate involves a multi-step process that typically begins with the preparation of the respective aromatic precursors. The introduction of the chlorine and cyano groups on the phenyl rings is achieved through electrophilic substitution reactions, which are carefully controlled to ensure regioselectivity. Subsequent steps involve the coupling of these substituted phenols with benzyl chlorides or other suitable alkylating agents to form the carbamate structure. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
One of the most intriguing aspects of this compound is its potential application in drug design and development. The presence of both chlorine and cyano groups introduces significant electronic diversity, which can be exploited to modulate pharmacokinetic properties such as solubility, permeability, and bioavailability. Moreover, the carbamate group is known for its ability to form hydrogen bonds, which can enhance molecular stability and interactions with biological targets. Recent studies have explored the use of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate as a lead compound in anti-inflammatory and anticancer drug discovery programs.
In addition to its pharmaceutical applications, this compound has found utility in advanced materials science. The unique electronic properties of benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting polymers and organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating this compound into polymer backbones can significantly enhance charge transport properties, leading to improved device performance.
From a structural perspective, benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate exhibits a high degree of symmetry, which contributes to its thermal stability and resistance to degradation under mild conditions. However, its reactivity can be tuned by modifying substituent patterns or introducing additional functional groups. Recent investigations have focused on exploring these modifications to tailor the compound's properties for specific applications.
In conclusion, benzyl N-(4-chlorophenyl)methyl-N-(3-cyanophenyl)carbamate stands as a prime example of how strategic functionalization can unlock diverse applications across multiple disciplines. With ongoing research uncovering new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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